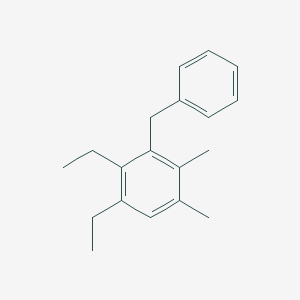![molecular formula C7H13N3O4 B14179069 [2-(2-Methoxyethoxy)ethoxy]acetyl azide CAS No. 850148-59-3](/img/structure/B14179069.png)
[2-(2-Methoxyethoxy)ethoxy]acetyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methoxyethoxy)ethoxy]acetyl azide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azide group attached to an acetyl moiety, which is further connected to a chain of ethoxy and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)ethoxy]acetyl azide typically involves the reaction of [2-(2-Methoxyethoxy)ethoxy]acetic acid with hydrazoic acid (HN3) under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the azide group. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure the safety and efficiency of the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
[2-(2-Methoxyethoxy)ethoxy]acetyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are used under anhydrous conditions.
Cycloaddition Reactions: These reactions often require a copper catalyst and are performed at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary product is the corresponding amine.
Cycloaddition Reactions: The major product is a triazole derivative.
科学的研究の応用
Chemistry
In chemistry, [2-(2-Methoxyethoxy)ethoxy]acetyl azide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its ability to introduce functional groups into complex structures.
作用機序
The mechanism of action of [2-(2-Methoxyethoxy)ethoxy]acetyl azide involves its reactivity with various nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound is similar in structure but lacks the azide group, making it less reactive in certain types of reactions.
[2-(2-Methoxyethoxy)ethoxy]amine: This compound has an amine group instead of an azide, leading to different reactivity and applications.
Uniqueness
The presence of the azide group in [2-(2-Methoxyethoxy)ethoxy]acetyl azide makes it unique compared to its analogs. This functional group imparts high reactivity, enabling the compound to participate in a wide range of chemical reactions, including cycloaddition and substitution reactions. This reactivity is particularly valuable in synthetic chemistry and the development of new materials and pharmaceuticals.
特性
CAS番号 |
850148-59-3 |
|---|---|
分子式 |
C7H13N3O4 |
分子量 |
203.20 g/mol |
IUPAC名 |
2-[2-(2-methoxyethoxy)ethoxy]acetyl azide |
InChI |
InChI=1S/C7H13N3O4/c1-12-2-3-13-4-5-14-6-7(11)9-10-8/h2-6H2,1H3 |
InChIキー |
PDCKMTDIRKNAJQ-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCC(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

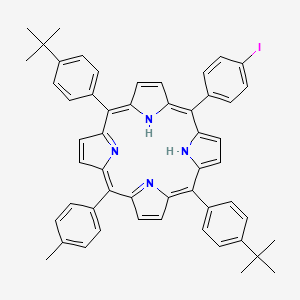
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
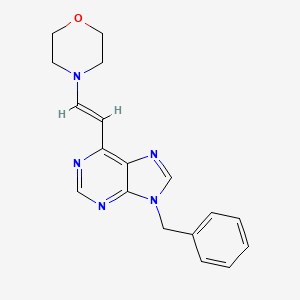
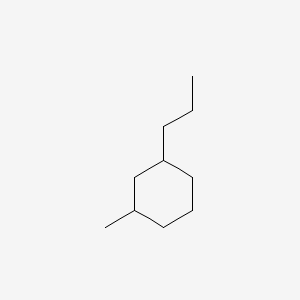
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
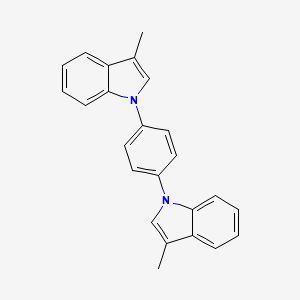
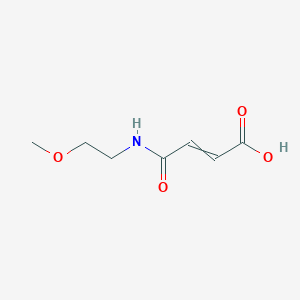
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
